molecular formula C20H20N4O4 B4361434 N-(benzyloxy)-4-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]benzamide

N-(benzyloxy)-4-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]benzamide

Cat. No.: B4361434
M. Wt: 380.4 g/mol
InChI Key: XRZDIMSALJBBIP-UHFFFAOYSA-N
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Description

N-(benzyloxy)-4-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]benzamide is a synthetic organic compound that features a benzamide core substituted with a benzyloxy group and a pyrazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(benzyloxy)-4-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]benzamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the pyrazole ring: Starting from a suitable precursor, the pyrazole ring can be synthesized through cyclization reactions involving hydrazine derivatives and diketones.

    Benzamide formation: The benzamide core can be synthesized by reacting a benzoic acid derivative with an amine under appropriate conditions.

    Benzyloxy substitution: The benzyloxy group can be introduced through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production. This includes using cost-effective reagents, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(benzyloxy)-4-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under suitable conditions.

    Reduction: The compound can be oxidized to introduce additional functional groups.

    Substitution: The benzyloxy group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as alkoxides or amines can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while substitution reactions could yield various substituted benzamides.

Scientific Research Applications

    Medicinal Chemistry: As a scaffold for designing new drugs with potential therapeutic effects.

    Materials Science: As a building block for creating novel materials with specific properties.

    Chemical Biology: As a probe for studying biological processes and interactions.

Mechanism of Action

The mechanism of action of N-(benzyloxy)-4-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]benzamide would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be specific to the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    N-(benzyloxy)-4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzamide: Lacks the nitro group, which might affect its reactivity and applications.

    N-(benzyloxy)-4-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]aniline: Contains an aniline group instead of a benzamide, which could influence its biological activity.

Uniqueness

N-(benzyloxy)-4-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]benzamide is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of the nitro group, benzyloxy group, and pyrazole ring makes it a versatile compound for various applications.

Properties

IUPAC Name

4-[(3,5-dimethyl-4-nitropyrazol-1-yl)methyl]-N-phenylmethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O4/c1-14-19(24(26)27)15(2)23(21-14)12-16-8-10-18(11-9-16)20(25)22-28-13-17-6-4-3-5-7-17/h3-11H,12-13H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRZDIMSALJBBIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CC2=CC=C(C=C2)C(=O)NOCC3=CC=CC=C3)C)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(benzyloxy)-4-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]benzamide
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N-(benzyloxy)-4-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]benzamide
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N-(benzyloxy)-4-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]benzamide
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N-(benzyloxy)-4-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]benzamide
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N-(benzyloxy)-4-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]benzamide

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